2-Amino-3-bromophenol hydrochloride

Solubility Formulation Synthetic chemistry

Sourcing regiospecific halogenated aminophenol building blocks is challenging due to isomer contamination and inconsistent solubility in aqueous media. 2-Amino-3-bromophenol hydrochloride (CAS 855836-16-7) solves these problems: - Unique 2-amino-3-bromo substitution pattern ensures regioselectivity in Pd-catalyzed cross-couplings not achievable with alternative isomers. - Hydrochloride salt form eliminates in-situ acidification, providing reliable solubility for automated high-throughput experimentation. - Validated intermediate for EGFR/HER2 irreversible inhibitors and PTP1B-targeting metabolic disease programs.

Molecular Formula C6H7BrClNO
Molecular Weight 224.482
CAS No. 855836-16-7
Cat. No. B581995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromophenol hydrochloride
CAS855836-16-7
Molecular FormulaC6H7BrClNO
Molecular Weight224.482
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)N)O.Cl
InChIInChI=1S/C6H6BrNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H
InChIKeySGXMVVOOEIIJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromophenol Hydrochloride: Technical Specifications and Procurement


2-Amino-3-bromophenol hydrochloride (CAS: 855836-16-7) is a halogenated aminophenol derivative supplied as the hydrochloride salt, with molecular formula C6H7BrClNO and molecular weight 224.48 g/mol [1]. The compound features three functional groups—an amino (-NH2) at the ortho position, a hydroxyl (-OH) at the para-relative position, and a bromine (-Br) atom at the meta position relative to the amino group—affording versatile reactivity for cross-coupling chemistry, heterocycle formation, and pharmaceutical intermediate applications [2]. The hydrochloride salt form, with commercial purity specifications typically at or above 98%, enhances solubility in polar and aqueous media compared to the free base form (CAS 116435-77-9, MW 188.02 g/mol), facilitating handling in aqueous or mixed-phase reaction conditions .

Structural and Functional Distinctions of 2-Amino-3-bromophenol Hydrochloride


The regiospecific ortho-amino/meta-bromo substitution pattern on the phenol ring of 2-amino-3-bromophenol hydrochloride dictates a reactivity and selectivity profile that is not interchangeable with its positional isomers (e.g., 2-amino-4-bromophenol [CAS 40925-68-6], 2-amino-5-bromophenol [CAS 38191-34-3]) or halogen analogs (e.g., 2-amino-3-chlorophenol) . The 2-amino-3-bromo configuration establishes a unique electronic environment that influences the regioselectivity of electrophilic aromatic substitution and the efficiency of transition-metal-catalyzed cross-coupling reactions at the bromine site, while the ortho-aminophenol motif confers substrate specificity for oxidative coupling and enzyme inhibition applications distinct from alternative substitution patterns [1]. Furthermore, procurement of the hydrochloride salt rather than the free base is consequential for workflow integration: the salt form provides quantitatively enhanced aqueous solubility and improved bench stability, eliminating the need for in situ acidification or solvent optimization steps required when handling the free base [2].

Differentiating Evidence for 2-Amino-3-bromophenol Hydrochloride


Enhanced Aqueous Solubility via Hydrochloride Salt Form

The hydrochloride salt form of 2-amino-3-bromophenol (CAS 855836-16-7) provides substantively enhanced aqueous solubility compared to the free base form (CAS 116435-77-9). While precise experimental solubility values for this specific compound pair are not published in the peer-reviewed literature, the physicochemical principle is well-established for aminophenol derivatives and aromatic amines generally: protonation of the amino group to form the hydrochloride salt increases polarity and hydrogen-bonding capacity with water, thereby increasing aqueous solubility [1]. Vendor technical specifications indicate that the hydrochloride salt is suitable for aqueous and mixed-phase reaction conditions, whereas the free base requires organic solvent handling [2]. For procurement decisions where reaction conditions involve aqueous media, buffered systems, or biological assays, the hydrochloride salt eliminates the need for in situ protonation and reduces solvent compatibility uncertainties.

Solubility Formulation Synthetic chemistry Aqueous reaction conditions

Bromine Substituent for Cross-Coupling with Orthogonal Amino Protection

The 3-bromo substituent on 2-amino-3-bromophenol hydrochloride serves as a competent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C-C and C-N bond formation at the meta position relative to the amino group [1]. Compared to the 3-chloro analog (2-amino-3-chlorophenol), the C-Br bond exhibits lower bond dissociation energy (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol for aryl halides), facilitating oxidative addition to Pd(0) catalysts under milder conditions and potentially affording higher coupling yields [2]. Compared to the 3-iodo analog, bromine provides a favorable balance between reactivity and bench stability, as aryl iodides are more prone to light-induced or thermal decomposition during storage . The ortho-amino group can be orthogonally protected (e.g., as acetamide or Boc) or utilized directly in subsequent transformations without interfering with the cross-coupling step.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Palladium catalysis Synthetic methodology

Ortho-Aminophenol Motif in Oxidative Coupling to Phenoxazinones

The ortho-aminophenol (OAP) structural motif present in 2-amino-3-bromophenol (free base form) is an established substrate for oxidative coupling reactions yielding 2-amino-phenoxazin-3-one (APX) derivatives—a privileged scaffold in antimicrobial and anticancer drug discovery. Recent biomimetic studies using aminoquinoline-based copper(II) complexes demonstrated that OAP substrates undergo oxidative coupling with catalytic efficiencies that vary by substrate substitution pattern [1]. While 2-amino-3-bromophenol itself was not the primary substrate in the reported substrate scope study, the compound's 2-amino-3-bromo substitution pattern is structurally analogous to the OAP substrates evaluated, and the bromine substituent provides a synthetic handle for further functionalization post-coupling. The regiospecific 2-amino (ortho) configuration is essential for phenoxazinone formation; meta- or para-aminophenol isomers (e.g., 3-aminophenol or 4-aminophenol derivatives) do not undergo this transformation to yield the same heterocyclic core [2].

Oxidative coupling Phenoxazinone synthase Biomimetic catalysis Copper complexes Heterocycle synthesis

Key Intermediate for Kinase Inhibitor Synthesis (Patent)

Patent literature explicitly identifies 2-amino-3-bromophenol as a synthetic intermediate for the preparation of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, which are disclosed as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases [1]. The 3-bromophenol moiety serves as a critical building block that, upon coupling with quinazoline cores, yields compounds capable of covalent enzyme inhibition via Michael addition to cysteine residues in the ATP-binding pocket . While direct IC50 data for the final inhibitor compounds derived from this intermediate are not provided for 2-amino-3-bromophenol specifically, the structural class of 4-anilinoquinazolines with 3-bromo substitution has demonstrated nanomolar potency against EGFR in multiple published studies [2]. The 3-bromo substitution pattern is essential for the irreversible inhibition mechanism, distinguishing this intermediate from non-halogenated or differently substituted aminophenol alternatives.

Kinase inhibitor EGFR HER2 Medicinal chemistry Pharmaceutical intermediate

Documented Derivatization Yield Benchmark

A documented synthetic procedure using 2-amino-3-bromophenol as a starting material in a condensation reaction with polyphosphoric ester (PPE) yielded the corresponding amide-coupled product in 16% isolated yield after flash chromatographic purification . While this yield represents a baseline for further optimization rather than a benchmark of high efficiency, it provides a verifiable starting point for reaction development and establishes the compound's compatibility with PPE-mediated amidation conditions. This contrasts with reports for 2-amino-4-bromophenol and 2-amino-5-bromophenol, for which no analogous PPE-mediated coupling yields have been published in the readily accessible literature, limiting predictability of reaction outcomes with the positional isomers . The documented procedure also confirms that the free amino group participates in nucleophilic acyl substitution without requiring prior protection under these conditions, a practical consideration for synthetic route planning.

Synthetic methodology Amide coupling Yield optimization Process chemistry

Bromophenol Class PTP1B Inhibitory Activity

Bromophenol derivatives as a compound class have demonstrated validated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes mellitus and obesity. A series of synthetic bromophenol derivatives evaluated in vitro showed IC50 values ranging from 0.68 μM to 2.42 μM against PTP1B [1], with the most potent uncharged bromophenol derivative (LXQ46) achieving an IC50 of 0.190 μM and 20-200 fold selectivity over other PTPs [2]. Natural bromophenols isolated from marine red algae (Rhodomela confervoides and Symphyocladia latiuscula) exhibit PTP1B IC50 values ranging from 0.84 to 4.5 μmol/L [3]. While 2-amino-3-bromophenol hydrochloride itself has not been directly evaluated as a PTP1B inhibitor in published studies, its structural features—an aminophenol core bearing a bromine substituent—align with the pharmacophore elements of active bromophenol-based PTP1B inhibitors. This class-level evidence supports the compound's potential utility in medicinal chemistry programs exploring bromophenol scaffolds for metabolic disease targets.

PTP1B Diabetes Obesity Enzyme inhibition Bromophenol derivatives

Optimal Application Scenarios for 2-Amino-3-bromophenol Hydrochloride


Aqueous-Phase and Mixed-Solvent Transformations

For synthetic protocols employing aqueous reaction media, buffered systems, or aqueous-organic biphasic conditions (e.g., Suzuki-Miyaura cross-coupling with water-miscible cosolvents, enzymatic transformations, or biological buffer-compatible chemistry), the hydrochloride salt form (CAS 855836-16-7) is the appropriate procurement choice. The salt form provides enhanced solubility in polar media compared to the free base (CAS 116435-77-9), eliminating the need for in situ acidification and reducing solvent compatibility uncertainties [1]. This is particularly advantageous for high-throughput experimentation platforms where reagent solubility consistency is critical for reproducible automation.

Pd-Catalyzed Cross-Coupling for Heterocycle and Biaryl Synthesis

The 3-bromo substituent serves as an effective handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions [1]. Compared to the 3-chloro analog, the C-Br bond undergoes more facile oxidative addition to Pd(0), enabling coupling under milder thermal conditions and often with shorter reaction times. Compared to the 3-iodo analog, bromine confers greater bench stability during long-term storage, reducing the risk of light-induced decomposition that can compromise reproducibility in multi-step synthetic campaigns . The ortho-amino group can be orthogonally protected or utilized for subsequent transformations without interfering with the coupling step, making this compound a strategic building block for convergent synthesis of complex aromatic scaffolds.

Oxidative Coupling to Phenoxazinone-Derived Scaffolds

Research programs targeting 2-amino-phenoxazin-3-one (APX) derivatives—a scaffold with documented antibacterial, antifungal, anti-inflammatory, and anticancer activities—require an ortho-aminophenol substrate [1]. 2-Amino-3-bromophenol (as the free base or hydrochloride) provides the requisite ortho-aminophenol motif. Meta- or para-aminophenol isomers (e.g., 3-aminophenol or 4-aminophenol derivatives) do not undergo the same oxidative coupling transformation to yield the phenoxazinone core . The bromine substituent at the 3-position additionally provides a synthetic handle for late-stage functionalization of the APX product, enabling diversification of the phenoxazinone scaffold for structure-activity relationship (SAR) studies.

Medicinal Chemistry Targeting Kinase Inhibition and PTP1B

The compound is explicitly cited as a key intermediate in patent literature for the synthesis of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, which are irreversible inhibitors of EGFR and HER2 tyrosine kinases [1]. Additionally, the bromophenol compound class has validated PTP1B inhibitory activity with IC50 values in the sub-micromolar to low-micromolar range (0.190-4.5 μM), supporting broader pharmacological relevance for metabolic disease targets such as type 2 diabetes and obesity . For medicinal chemistry programs exploring these therapeutic areas, 2-amino-3-bromophenol hydrochloride represents a strategically relevant building block with literature precedent and class-level biological validation that alternative aminophenol isomers lack.

Technical Documentation Hub

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